molecular formula C14H15ClO3 B7987969 TRANS-2-[2-(4-CHLOROPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID

TRANS-2-[2-(4-CHLOROPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID

Cat. No.: B7987969
M. Wt: 266.72 g/mol
InChI Key: PTJOJOHYZIMAGW-PWSUYJOCSA-N
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Description

TRANS-2-[2-(4-CHLOROPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID is a cyclopentane-based carboxylic acid derivative featuring a para-chlorophenyl ketone group in the trans configuration. Its structure comprises a cyclopentane ring with a carboxylic acid moiety at position 1 and a 2-(4-chlorophenyl)-2-oxoethyl substituent at position 2.

Properties

IUPAC Name

(1S,2R)-2-[2-(4-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO3/c15-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)14(17)18/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJOJOHYZIMAGW-PWSUYJOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Cyclopentanone with 4-Chlorophenylacetyl Chloride

A common method involves reacting cyclopentanone with 4-chlorophenylacetyl chloride under basic conditions. The process proceeds as follows:

  • Enolate Formation : Cyclopentanone is treated with a strong base (e.g., sodium hydride) in tetrahydrofuran (THF) to generate the enolate.

  • Nucleophilic Attack : The enolate attacks 4-chlorophenylacetyl chloride, forming a β-keto ester intermediate.

  • Decarboxylation : Acidic hydrolysis (HCl/H₂O) removes the ester group, yielding the ketone intermediate.

  • Oxidation : The secondary alcohol is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄).

Key Data :

StepReagents/ConditionsYield
Enolate formationNaH, THF, 0°C85–90%
Alkylation4-Chlorophenylacetyl chloride, RT70–75%
OxidationCrO₃, H₂SO₄, 60°C65–70%

This method prioritizes regioselectivity but requires careful control of stoichiometry to avoid over-alkylation.

Alkylation of Cyclopentane Carboxylic Acid Derivatives

Alkylation strategies leverage cyclopentane-1-carboxylic acid esters as starting materials.

Diethyl Malonate Alkylation

Adapted from Perkin’s method for analogous cyclopentane dicarboxylic acids, this approach involves:

  • Double Alkylation : Diethyl malonate reacts with 1,3-dibromopropane in the presence of sodium ethoxide, forming tetraethyl pentane-1,1,5,5-tetracarboxylate.

  • Cyclization : The tetraester undergoes intramolecular cyclization via bromination, producing a cyclopentane tetracarboxylate.

  • Hydrolysis and Decarboxylation : Alkaline hydrolysis (NaOH) followed by acid treatment (HCl) yields the trans-diastereomer.

Optimization Insights :

  • Excess diethyl malonate (6:1 ratio to 1,3-dibromopropane) improves yields to 67%.

  • Cyclization at 140–160°C minimizes elimination byproducts.

Stereoselective Hydrogenation

For enantiomerically pure forms, catalytic hydrogenation of α,β-unsaturated precursors is employed.

Asymmetric Hydrogenation

A patent-derived method uses chiral catalysts to hydrogenate a prochiral enone intermediate:

  • Enone Synthesis : 4-Chlorophenylacetone is condensed with cyclopentane-1-carboxaldehyde under acidic conditions.

  • Hydrogenation : The enone is hydrogenated using Pd/C or Rh(I) complexes with chiral ligands (e.g., BINAP), achieving enantiomeric excess (ee) >90%.

Conditions :

  • Pressure: 50–100 psi H₂

  • Solvent: Ethanol or ethyl acetate

  • Catalyst loading: 5% Pd/C (0.08 wt%)

Hydrolysis of Ester Intermediates

Final hydrolysis steps convert esters to the carboxylic acid.

Acidic vs. Basic Hydrolysis

  • Basic Conditions : NaOH (2M) in ethanol/water (1:1) at reflux for 6 hours achieves 85–90% conversion but risks racemization.

  • Acidic Conditions : HCl (6M) in dioxane at 80°C for 4 hours preserves stereochemistry, yielding 93% pure product.

Comparative Data :

ConditionTime (h)YieldPurity
NaOH/EtOH685%88%
HCl/Dioxane493%95%

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) resolves diastereomers.

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% HPLC purity.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.65–2.10 (m, cyclopentane protons), 3.45 (dd, J = 6.2 Hz, CH₂CO), 7.35–7.50 (m, aromatic H).

  • IR : 1710 cm⁻¹ (C=O), 1685 cm⁻¹ (COOH).

Challenges and Mitigation Strategies

Stereochemical Control

  • Trans vs. Cis Isomers : Elevated temperatures during cyclization favor the trans isomer due to reduced steric hindrance.

  • Catalyst Selection : Rhodium catalysts with (R)-BINAP increase trans selectivity by 20% compared to palladium.

Byproduct Formation

  • Elimination Products : Use of aprotic solvents (DMF) and controlled heating minimizes alkene formation.

  • Over-Oxidation : Stoichiometric oxidants (e.g., PCC) prevent excessive oxidation of the ketone.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent-pending method employs microreactors for the aldol step, reducing reaction time from 12 hours to 30 minutes and improving yield to 78%.

Green Chemistry Approaches

  • Solvent-Free Conditions : Ball milling cyclopentanone with 4-chlorophenylacetic acid and K₂CO₃ achieves 70% yield without solvents.

  • Biocatalysis : Lipase-mediated ester hydrolysis reduces energy consumption by 40% .

Chemical Reactions Analysis

Types of Reactions

TRANS-2-[2-(4-CHLOROPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

TRANS-2-[2-(4-Chlorophenyl)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID is utilized in the synthesis of biologically active compounds. Its structural features make it a valuable scaffold for drug discovery, particularly in developing targeted therapies for various diseases.

  • Case Study : A study demonstrated the utility of cycloalkane carboxylic acids in synthesizing small molecules with pharmaceutical relevance. The ability to modify the cyclopentane ring enhances the compound's bioactivity and selectivity .

Synthetic Organic Chemistry

The compound serves as an intermediate in various synthetic pathways, particularly in the formation of more complex molecules through functionalization reactions.

  • Synthesis Protocols : The compound can undergo transannular C–H functionalization, allowing for the introduction of aryl groups at specific positions on the cyclopentane ring. This method streamlines the synthesis of complex structures that are otherwise challenging to obtain .

Photochemical Applications

Research indicates that derivatives of this compound can be involved in photochemical reactions, leading to unique products that have potential applications in materials science.

  • Photolysis Studies : The compound's derivatives have been shown to undergo photolytic cleavage under mild conditions, making them suitable for applications in organic photochemistry .

Case Study 1: Synthesis of Derivatives

A notable application involves synthesizing derivatives that exhibit enhanced biological activity compared to their parent compounds. For instance, derivatives formed from this compound have been explored for their potential anti-cancer properties .

Case Study 2: Development of New Pharmaceuticals

Research has highlighted the compound's role as a precursor in developing new pharmaceuticals targeting specific biochemical pathways. The modifications made to the cyclopentane structure significantly influence the pharmacokinetics and pharmacodynamics of the resulting drugs .

Mechanism of Action

The mechanism of action of TRANS-2-[2-(4-CHLOROPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Substituent Molecular Formula Molecular Weight Key Properties References
TRANS-2-[2-(4-CHLOROPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID (Target) 4-Cl C₁₄H₁₅ClO₃ 278.72 g/mol
TRANS-2-[2-(3-IODOPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID 3-I C₁₄H₁₅IO₃ 358.17 g/mol Higher molecular weight due to iodine; potential radiopharmaceutical applications
TRANS-2-(3-FLUOROBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID 3-F C₁₃H₁₃FO₃ 236.24 g/mol Reduced steric hindrance; enhanced electronegativity
TRANS-2-(4-METHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID 4-CH₃ C₁₄H₁₆O₃ 232.27 g/mol Increased hydrophobicity; predicted mp: ~80–82°C (similar cyclobutane analog)
TRANS-2-(3-METHOXYBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID 3-OCH₃ C₁₄H₁₆O₄ 248.27 g/mol Predicted mp: 424.1±35.0°C; methoxy group enhances solubility
TRANS-4-[2-(4-BROMOPHENYL)-2-OXOETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID 4-Br (cyclohexane) C₁₅H₁₇BrO₃ 325.20 g/mol Cyclohexane backbone alters ring strain and conformation

Notes:

  • Electron-Withdrawing Groups (Cl, Br, F): Enhance acidity of the carboxylic acid moiety and influence reactivity in nucleophilic substitutions .
  • Electron-Donating Groups (CH₃, OCH₃): Increase lipophilicity and may affect membrane permeability in bioactive contexts .

Positional Isomerism

  • CIS-3-[2-OXO-2-(4-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID (cis configuration):
    • The cis configuration introduces steric clash between substituents, affecting conformational stability and interaction with biological targets .

Backbone Modifications

  • TRANS-4-[2-(2-METHOXYPHENYL)-2-OXOETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID :
    • Cyclohexane backbone provides greater conformational flexibility, influencing binding affinity in enzyme-inhibitor complexes .

Biological Activity

TRANS-2-[2-(4-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS No. 733740-64-2) is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C14H15ClO3, with a molecular weight of 266.72 g/mol. The compound exhibits a density of 1.27 g/cm³ and a boiling point of 447.9°C at 760 mmHg, indicating its stability under various conditions .

Research indicates that this compound may interact with various biological targets, potentially influencing pathways related to inflammation and cancer progression. Its structural features suggest that it may act as an inhibitor of certain protein-protein interactions, which are crucial in cellular signaling pathways.

Anticancer Properties

Studies have shown that compounds similar to this compound can inhibit tumor growth by modulating key signaling pathways associated with cancer cell proliferation. For example, in vitro assays have demonstrated that certain derivatives exhibit significant cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been explored through various assays measuring cytokine production and immune cell activation. Inhibition of inflammatory mediators suggests that it could be beneficial in treating chronic inflammatory conditions .

Case Studies and Research Findings

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of this compound on MCF7 breast cancer cells. The results indicated an IC50 value of approximately 25 μM, suggesting moderate potency against these cells .
  • Inhibition of Protein Interactions : Another research focused on the compound's ability to inhibit specific protein interactions involved in tumorigenesis. The findings revealed that at concentrations above 50 μM, the compound significantly reduced the activity of key oncogenic proteins .
  • Mechanistic Studies : Mechanistic investigations have suggested that the compound may exert its effects by modulating the expression levels of genes involved in apoptosis and cell cycle regulation, thereby enhancing the therapeutic efficacy against malignancies .

Data Tables

PropertyValue
Molecular FormulaC14H15ClO3
Molecular Weight266.72 g/mol
Density1.27 g/cm³
Boiling Point447.9°C
IC50 (MCF7)~25 μM

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize TRANS-2-[2-(4-CHLOROPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID?

Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation to introduce the 4-chlorophenyl group, followed by cyclopentane ring formation via intramolecular cyclization. Key steps include:

  • Ketone Functionalization : The 2-oxoethyl moiety is introduced using α-haloketone intermediates under basic conditions.
  • Stereochemical Control : Trans-configuration is achieved through stereoselective alkylation or by leveraging steric hindrance during ring closure.
  • Purification : Column chromatography or recrystallization ensures high purity. Validation via NMR (1H/13C) and mass spectrometry (MS) confirms structural integrity .

Basic: How is the stereochemistry of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming stereochemistry. The SHELX software suite (e.g., SHELXL) is widely used for refining crystal structures, leveraging intensity data to resolve atomic positions. Validation tools in SHELX check for geometric anomalies, ensuring compliance with expected bond lengths/angles. For non-crystalline samples, nuclear Overhauser effect (NOE) NMR experiments differentiate trans/cis configurations by analyzing spatial proton interactions .

Advanced: What challenges arise in optimizing reaction yields during synthesis, and how are they addressed?

Yield optimization is hindered by:

  • Competitive Side Reactions : E.g., undesired cis-isomer formation or over-oxidation. Mitigation involves precise temperature control (<5°C for ketone additions) and anhydrous conditions.
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity but require rigorous removal to avoid contamination.
  • Purification : High-performance liquid chromatography (HPLC) with chiral columns separates diastereomers, while kinetic studies identify rate-limiting steps for process optimization .

Advanced: How does the 4-chlorophenyl substituent influence the compound’s electronic and biological properties?

The electron-withdrawing chlorine atom enhances:

  • Electrophilicity : Increases reactivity at the ketone group, facilitating nucleophilic additions.
  • Bioactivity : The chloro group improves lipophilicity, enhancing membrane permeability in cellular assays. Comparative studies with fluorophenyl analogs (e.g., ) show chlorine’s stronger inductive effect stabilizes enzyme-inhibitor complexes, as seen in IC50 reductions of 15–20% in kinase inhibition assays .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., cyclopentane CH2 groups at δ 1.8–2.5 ppm) and confirms carboxylic acid presence (δ 12–13 ppm for -COOH).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C14H15ClO3) via exact mass matching (±0.001 Da).
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic O-H bonds (~2500–3000 cm⁻¹) .

Advanced: How are computational methods applied to study this compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with enzymes (e.g., cyclooxygenase-2), highlighting hydrogen bonds between the carboxylic acid and Arg120/His90 residues.
  • QSAR Modeling : Quantitative structure-activity relationships correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory potency. DFT calculations predict charge distribution at the oxoethyl group, guiding derivative design .

Advanced: How do crystallographic data discrepancies impact structural validation?

Discrepancies in thermal displacement parameters or occupancy factors may indicate disorder or twinning. SHELXL’s TWIN/BASF commands model twinned data, while R-factor analysis (R1 < 0.05) ensures refinement reliability. Cross-validation with spectroscopic data resolves ambiguities, such as misassigned hydrogen bonding networks .

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